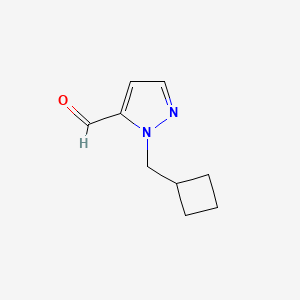
N-(2-Chloro-phenyl)-guanidine hydrochloride
説明
N-(2-Chloro-phenyl)-guanidine hydrochloride (NCPGH) is an organic compound with the chemical formula C6H9Cl2N3·HCl. It is a white, crystalline solid that is commonly used as a reagent in laboratory experiments. NCPGH has a wide range of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.
科学的研究の応用
DNA Isolation
N-(2-Chloro-phenyl)-guanidine hydrochloride, as part of the guanidine hydrochloride (GHCl) family, has been utilized in the isolation of RNA and DNA from eukaryotic cells. GHCl enables the preparation of intact and readily digestible DNA from a range of tissues and cell lines, making it valuable in genetic research and molecular biology applications (Bowtell, 1987).
Oxygen Isotope Ratio Measurements
In biological fluid research, GHCl facilitates the conversion of water in biological fluids to carbon dioxide, allowing for precise oxygen isotope ratio measurements. This is particularly useful in fields like biochemistry and forensic science (Wong, Lee, & Klein, 1987).
Enzyme Activity Inhibition
GHCl has shown potential in selectively inhibiting the enzyme activity of serum alkaline phosphatase isoenzymes. This property is significant in clinical pathology for differentiating various types of alkaline phosphatase present in the serum (Shephard & Peake, 1986).
Antiviral Research
Guanidine hydrochloride has been investigated for its ability to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This research contributes to the development of antiviral drugs (Loddo et al., 1962).
Protein Folding Studies
GHCl is widely used as a protein denaturant and has been found to refold acid-unfolded proteins at low concentrations, aiding in the study of protein folding mechanisms (Hagihara et al., 1993).
Antimicrobial Activity
Guanidine hydrochloride derivatives have been synthesized and tested for antibacterial and antifungal effects, offering valuable insights in the development of new antimicrobial agents (Gössnitzer, Feierl, & Wagner, 2002).
Cardioprotective Effects
Certain guanidine hydrochloride derivatives have shown promise in inhibiting Na+/H+ exchanger isoform-1, offering cardioprotective efficacy against ischemia-reperfusion injury, a significant finding in cardiovascular research (Lee et al., 2005).
Antifungal Mechanism
The antifungal mechanism of polyhexamethylene guanidine hydrochloride (PHMGH), a guanidine hydrochloride derivative, has been studied, providing insights into its action against fungal infections (Choi, Kim, & Lee, 2017).
特性
IUPAC Name |
2-(2-chlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEVRDOXRQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696376 | |
| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-phenyl)-guanidine hydrochloride | |
CAS RN |
24067-11-6 | |
| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



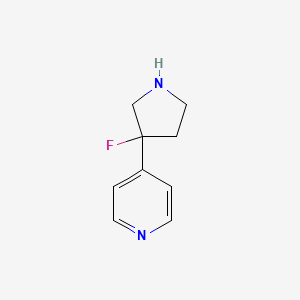
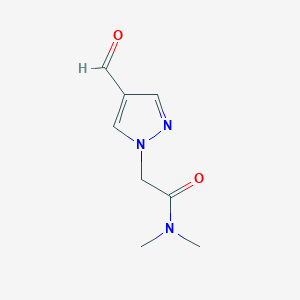
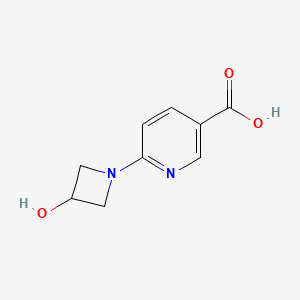
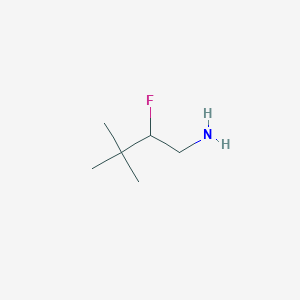
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)
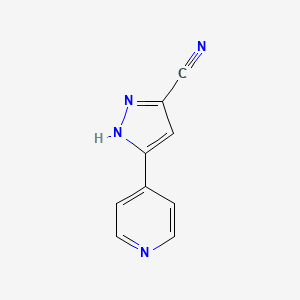
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)

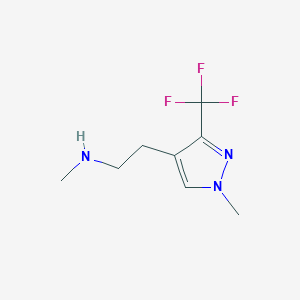
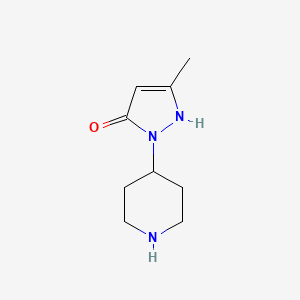
amine](/img/structure/B1489286.png)

